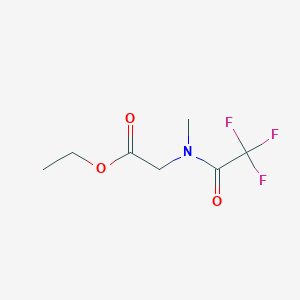

ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is a chemical compound with the CAS Number: 1247670-99-0 . It has a molecular weight of 213.16 and its IUPAC name is ethyl [methyl (trifluoroacetyl)amino]acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Pyrrole-1-acetic Acids : Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate plays a role in the synthesis of pyrrole-1-acetic acid derivatives, potentially useful as anti-inflammatory agents. The process involves the condensation of various compounds, followed by hydrolysis to produce carboxylic acids (Ross & Sowell, 1987).

- Palladium-Catalyzed Synthesis : This compound is utilized in the palladium-catalyzed synthesis of free-NH indole 2-acetamides, a process applicable for creating free-NH indole 2-acetic acid methyl esters (Cacchi, Fabrizi, & Filisti, 2009).

Analytical Chemistry

- Hair Analysis for Ethyl-glucuronide : this compound is used in the analysis of ethyl-glucuronide in hair samples. The method includes various extraction and derivatization techniques, indicating its utility in forensic science (Jurado, Soriano, Gimenez, & Menéndez, 2004).

Battery Technology

- Lithium Secondary Batteries : The compound is relevant in the study of monofluorinated ethyl acetates, like ethyl acetate and ethyl fluoroacetate, for their use in lithium secondary batteries. This research explores the physical and electrolytic properties significant for battery efficiency and performance (Nambu & Sasaki, 2015).

Pharmaceutical Research

- Synthesis of Anti-inflammatory and Antidyslipidemic Agents : The compound aids in the synthesis of potential pharmaceutical agents, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, which shows promise as an analgesic and antidyslipidemic agent (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Environmental Research

- Allelochemical Effects on Marine Algae : Ethyl 2-methyl acetoacetate, a related compound, demonstrates allelopathic effects on marine algae, causing oxidative stress and altering antioxidant responses. This illustrates its potential environmental impact and relevance in ecological studies (Yang, Liu, Zhou, Wu, Yu, & Xia, 2011).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCQOTQXWQMKCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)